2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Structure and Properties The compound 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a bicyclic core with substituents at positions 2 and 7. The 2-position is modified with a 3,5-dimethylphenylamino group, while the 7-position bears a 4-fluorophenyl group. Its molecular formula is C₂₂H₁₇FN₃O, with a calculated molecular weight of 358.17 g/mol.
Properties
Molecular Formula |
C22H20FN3O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20FN3O/c1-13-7-14(2)9-18(8-13)25-22-24-12-19-20(26-22)10-16(11-21(19)27)15-3-5-17(23)6-4-15/h3-9,12,16H,10-11H2,1-2H3,(H,24,25,26) |
InChI Key |
UVIXUERXADAKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The compound is compared to structurally related quinazolinone derivatives, focusing on substituent variations and their implications.
Substituent Impact Analysis
Compound B’s 4-phenylpiperazinyl substituent introduces a bulky, rigid piperazine ring, likely improving solubility due to nitrogen lone pairs .
Position 7 Variations :
- Compounds A and C share the 4-fluorophenyl group, which enhances metabolic stability and lipophilicity compared to Compound B ’s polar 3,4-dimethoxyphenyl group.
- The methoxy groups in Compound B increase polarity, which may improve solubility but reduce blood-brain barrier penetration .
Research Findings and Limitations
- Synthetic Accessibility : Compound B ’s 3,4-dimethoxyphenyl group requires additional protection/deprotection steps during synthesis compared to fluorophenyl derivatives .
- Structural Analogues in Patents: The 4-fluorophenyl motif is recurrent in intermediates for bioactive molecules (e.g., pyrrolylheptanoic acid derivatives in ), suggesting its broad utility in drug design.
- Data Gaps: No experimental data (e.g., binding affinity, solubility) are available in the provided evidence, limiting direct pharmacological comparisons.
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